molecular formula C16H18N4O2 B2533667 (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(furan-3-yl)methanone CAS No. 2034370-31-3

(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(furan-3-yl)methanone

Cat. No.: B2533667
CAS No.: 2034370-31-3
M. Wt: 298.346
InChI Key: OFUICUMQWOOIMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(furan-3-yl)methanone is a useful research compound. Its molecular formula is C16H18N4O2 and its molecular weight is 298.346. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antituberculosis Applications

SYNTHESIS, ANTICANCER AND ANTITUBERCULOSIS STUDIES FOR [1-(4-CHLOROPHENYL) CYCLOPROPYL] (PIPERAZIN-1-YL) METHANONE DERIVATES : This study synthesized a series of derivatives involving a cyclopropyl and piperazin-1-yl methanone structure. Some of these compounds exhibited significant anticancer and antituberculosis activities. Specifically, compounds 3a and 3c showed in vitro anticancer activity against the human breast cancer cell line MDA-MB-435, and compounds 3a, 3b, and 3c showed significant antituberculosis activity. This suggests that structural analogs, including those with furan-3-yl methanone, might also possess these activities (S. Mallikarjuna, Basawaraj Padmashali, & C. Sandeep, 2014).

Corrosion Inhibition

A Study on 4-(4-Aminobenzene-1-sulfonyl)piperazin-1-yl)(furan-2-yl)methanone for the Prevention of Corrosion on Mild Steel in Acidic Medium : Research has explored the use of similar compounds for corrosion inhibition. One study focused on a novel organic compound's efficiency in preventing mild steel corrosion in an acidic medium. The compound displayed effective inhibition, suggesting that similar compounds, including those with furan-3-yl methanone, could serve as corrosion inhibitors in industrial applications (P. Singaravelu & N. Bhadusha, 2022).

Antipsychotic Potential

Conformationally constrained butyrophenones with affinity for dopamine and serotonin receptors : Another study synthesized and evaluated a series of butyrophenones with structural motifs related to piperazine and furan for their antipsychotic potential. These compounds showed affinity for dopamine and serotonin receptors, suggesting that similar structures, including "(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(furan-3-yl)methanone", may have potential applications as antipsychotic drugs (E. Raviña et al., 2000).

Pharmacological Evaluation

Pharmacological evaluation of novel TRPV4 antagonists for the treatment of pain : A series of compounds structurally similar to the compound of interest were identified as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists and showed analgesic effects in models of pain. This suggests that compounds with a piperazin-1-yl and furan-3-yl methanone structure could be explored for their potential in pain management (Naoki Tsuno et al., 2017).

Properties

IUPAC Name

[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-(furan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c21-16(13-5-10-22-11-13)20-8-6-19(7-9-20)15-4-3-14(17-18-15)12-1-2-12/h3-5,10-12H,1-2,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUICUMQWOOIMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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